Magnesium permanganate
Description
Properties
IUPAC Name |
magnesium;dipermanganate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.2Mn.8O/q+2;;;;;;;;;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCAHSNYYAIAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgMn2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146047 | |
| Record name | Magnesium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10377-62-5 | |
| Record name | Magnesium permanganate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium permanganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PERMANGANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279I24X1X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Preparation Techniques for Magnesium Permanganate
Solution-Phase Synthesis Routes
Solution-phase synthesis represents a primary approach for preparing magnesium permanganate (B83412), typically involving metathesis reactions that result in the formation of magnesium permanganate hexahydrate.
Metathesis, or double displacement, reactions are a common strategy for synthesizing this compound. These reactions involve the exchange of ions between two soluble salt reactants to form a soluble product (this compound) and an insoluble byproduct, which can be easily removed from the solution.
One established method involves the reaction between barium permanganate and magnesium sulfate (B86663). wikipedia.org When aqueous solutions of these two compounds are mixed, a precipitation of barium sulfate occurs due to its low solubility, leaving this compound in the solution.
Reaction: MgSO₄ + Ba(MnO₄)₂ → Mg(MnO₄)₂ + BaSO₄(s)
The solid barium sulfate is subsequently removed, typically by filtration, to yield a solution of this compound.
Table 1: Reactants and Products in the Barium Permanganate Pathway
| Role | Compound Name | Chemical Formula | State |
| Reactant | Magnesium Sulfate | MgSO₄ | Aqueous |
| Reactant | Barium Permanganate | Ba(MnO₄)₂ | Aqueous |
| Product | This compound | Mg(MnO₄)₂ | Aqueous |
| Product | Barium Sulfate | BaSO₄ | Solid (Precipitate) |
An alternative metathesis route utilizes the reaction between silver permanganate and magnesium chloride. wikipedia.org In this pathway, the combination of the reactant solutions leads to the formation of insoluble silver chloride, which precipitates out of the solution.
Reaction: MgCl₂ + 2AgMnO₄ → Mg(MnO₄)₂ + 2AgCl(s)
Following the precipitation of silver chloride, the solid is separated from the liquid phase to isolate the this compound solution. wikipedia.org
Table 2: Reactants and Products in the Silver Permanganate Pathway
| Role | Compound Name | Chemical Formula | State |
| Reactant | Magnesium Chloride | MgCl₂ | Aqueous |
| Reactant | Silver Permanganate | AgMnO₄ | Aqueous |
| Product | This compound | Mg(MnO₄)₂ | Aqueous |
| Product | Silver Chloride | AgCl | Solid (Precipitate) |
After the this compound is synthesized in solution via metathesis, it can be isolated as a solid hydrate (B1144303) through crystallization. The resulting solution is concentrated, often by slow evaporation, to allow for the formation of crystals of this compound hexahydrate (Mg(MnO₄)₂·6H₂O). wikipedia.org This hydrated form is described as a blue-black, slightly hygroscopic solid. wikipedia.org
The generation of the anhydrous form of this compound is achieved by heating the hexahydrate. wikipedia.org The thermal energy drives off the water of crystallization, yielding the anhydrous compound. The decomposition of the hexahydrate begins at approximately 130 °C. wikipedia.org
Metathesis Reactions for this compound Hexahydrate
Electrochemical Synthesis Approaches for Permanganate Salts
Electrochemical synthesis provides a different pathway to permanganate salts. This method typically involves the anodic oxidation of manganese or its compounds. While not specific to this compound, the principles apply to the generation of the permanganate ion (MnO₄⁻), which could then be combined with a magnesium salt.
The conventional industrial synthesis of permanganates is often a two-stage process that concludes with the electrochemical oxidation of a manganate (B1198562) (Mn⁶⁺) salt to a permanganate (Mn⁷⁺) salt in a highly alkaline electrolyte. rsc.org More direct electrochemical approaches involve the oxidation of manganese metal or manganese compounds at an anode. rsc.orgyoutube.comyoutube.com
Key aspects of this process include:
Anode Material: A manganese metal anode can be used, which is oxidized directly to the permanganate ion. youtube.comyoutube.com Alternatively, inert electrodes like platinum-coated titanium can be used to oxidize manganate ions in solution.
Electrolyte: An alkaline solution, such as potassium hydroxide (B78521), is often used as the electrolyte. rsc.orgcecri.res.in
Cell Division: To prevent the newly formed permanganate ions from being reduced at the cathode, the electrolytic cell is typically divided by a membrane. youtube.comcecri.res.in
Table 3: General Parameters for Electrochemical Permanganate Synthesis
| Parameter | Description | Example |
| Anode | Electrode where oxidation occurs | Manganese metal, Nickel, Platinum-coated titanium |
| Cathode | Electrode where reduction occurs | Stainless steel, Nickel |
| Electrolyte | Medium for ion transport | Aqueous potassium hydroxide or potassium carbonate solution |
| Cell Separator | Prevents mixing of anolyte and catholyte | Cation exchange membrane (e.g., Nafion), Clay pot diaphragm |
This method offers a pathway for permanganate generation without requiring high temperatures or aggressive chemical oxidizers. youtube.com
Hydrothermal Synthesis of Manganese Oxide Systems Incorporating Magnesium
Hydrothermal synthesis is a technique used to crystallize substances from high-temperature aqueous solutions at high vapor pressures. This method is primarily employed for producing various manganese oxides, and magnesium can be incorporated into these systems. The process allows for control over the size and morphology of the resulting crystal grains. meixi-mgo.com
In a typical hydrothermal synthesis of manganese oxides, soluble manganese salts like potassium permanganate (KMnO₄) and manganese sulfate (MnSO₄) are reacted in an aqueous solution within a sealed vessel called an autoclave. acs.orgresearchgate.net The autoclave is heated, increasing the pressure and facilitating the reaction and crystallization.
While this method does not directly produce this compound, it is relevant for creating complex manganese oxide materials where magnesium is part of the crystal structure. For instance, magnesium-containing precursors like magnesium oxide or magnesium chloride can be introduced into the hydrothermal reactor along with manganese sources. meixi-mgo.comnih.gov The resulting products are typically magnesium-doped manganese oxides or mixed metal oxide systems rather than a simple permanganate salt.
Table 4: Typical Conditions for Hydrothermal Synthesis of Manganese Oxides
| Parameter | Typical Range/Value | Purpose |
| Temperature | 120 - 180 °C | To increase solubility and reaction rate |
| Pressure | Varies (autogenous) | Determined by temperature and solvent volume |
| Precursors | Manganese salts (e.g., KMnO₄, MnSO₄) | Source of manganese |
| Additives | Magnesium salts (e.g., MgCl₂, MgO) | To incorporate magnesium into the final product |
| Solvent | Water | To dissolve reactants and transmit pressure |
| Reactor | Teflon-lined stainless steel autoclave | To contain the reaction under high temperature and pressure |
Formation of Octahedral Molecular Sieves
The synthesis of manganese oxide octahedral molecular sieves (OMS) represents a significant application and synthetic route involving magnesium and permanganate. These materials, particularly the todorokite-type structure (OMS-1), are of interest for their potential in catalysis, sorption, and separations. researchgate.netnih.gov A facile, single-step method has been developed for synthesizing these materials, where the selection of starting materials is crucial. researchgate.net
The process can utilize potassium permanganate (KMnO₄) in a redox reaction to form the manganese oxide framework. researchgate.net The incorporation of magnesium is a key aspect of the synthesis of Mg-OMS-1. The concentration of magnesium in the initial reaction mixture is systematically varied to study its effect on the final properties of the molecular sieve. researchgate.net Although the direct use of this compound as the primary precursor is not always specified, the reaction environment involves the essential components—magnesium and permanganate ions—reacting to form these complex structures. The synthesis often involves autoclaving layer-structured manganese oxides, which are prepared from the reaction of MnO₄⁻ and Mn²⁺ under highly alkaline conditions. nih.gov The final product's nature and thermal stability are highly dependent on preparation parameters, including the MnO₄⁻/Mn²⁺ ratio and pH. nih.gov
| Parameter | Influence on OMS-1 Synthesis |
| Magnesium Concentration | Systematically varied to control the properties of the resulting Mg-OMS-1 material. researchgate.net |
| Starting Materials | Selection is crucial for the successful single-step synthesis of todorokite-type OMS. researchgate.net |
| pH Conditions | Along with the MnO₄⁻/Mn²⁺ ratio, it strongly dictates the nature and stability of the final product. nih.gov |
| Autoclave Conditions | Treatments at 150-180°C for over two days yield a thermally stable OMS-1 structure. nih.gov |
Influence of pH and Temperature on Product Morphology
The morphology of the final product in permanganate-based syntheses is critically influenced by reaction parameters such as pH and temperature. While studies focusing exclusively on this compound are limited, extensive research on related manganese oxide and magnesium-containing compounds provides clear indicators of how these factors control the physical form of the precipitate.
Hydrothermal treatment of potassium permanganate (KMnO₄) solutions demonstrates that both temperature and medium acidity significantly affect the phase composition and morphology of the resulting manganese dioxide (MnO₂) products. researchgate.net For instance, hydrothermal treatment at temperatures ranging from 120°C to 220°C in neutral or acidified solutions leads to different crystalline forms of MnO₂ (α-MnO₂, δ-MnO₂, and β-MnO₂). researchgate.net
Similarly, studies on the synthesis of magnesium carbonate hydrates show that by carefully adjusting the reaction temperature and the pH of the initial solution, a variety of morphologies can be achieved. nih.gov At lower temperatures (room temperature to 328 K) and lower pH values, needle-like structures are common. As temperature and pH increase (333-368 K), the morphology shifts to sheet-like crystallites, which can further assemble into more complex layered structures. nih.gov This principle applies to the formation of permanganate conversion coatings on magnesium alloys, where temperature affects the growth rate and composition of the coating layer. researchgate.net
| Condition | Effect on Morphology |
| Low Temperature & pH | Tends to produce needle-like crystallites in magnesium carbonate hydrate synthesis. nih.gov |
| High Temperature & pH | Favors the formation of sheet-like and layered structures in magnesium carbonate hydrate synthesis. nih.gov |
| Varying Temperature (120-220°C) | Leads to different polymorphs of MnO₂ in hydrothermal synthesis from KMnO₄. researchgate.net |
Considerations for High-Purity Permanganate Synthesis
The preparation of high-purity permanganate salts is essential for their application in organic synthesis and catalyst production. tandfonline.com A simple and effective route for obtaining highly pure this compound involves the use of pure barium permanganate as an intermediate. tandfonline.com
In this method, pure barium permanganate is dissolved in water, and a stoichiometric amount of an aqueous solution of magnesium sulfate (MgSO₄·7H₂O) is added. tandfonline.com This results in the precipitation of insoluble barium sulfate (BaSO₄), leaving a solution of this compound. After filtering out the precipitate, the solution is evaporated under vacuum at room temperature and then crystallized in the dark to yield deep purple crystals of high-purity this compound. tandfonline.com
The purity of the initial barium permanganate is key to this process. An improved method for preparing high-purity barium permanganate involves the reaction of aluminum permanganate with an excess of barium hydroxide. This process effectively removes impurities like residual potassium permanganate through co-precipitation. tandfonline.com
General strategies for producing high-purity permanganates, such as potassium permanganate, also include electrolytic oxidation. This method converts potassium manganate to potassium permanganate electrolytically, and subsequent crystallization from the solution yields high-purity crystals, avoiding issues like double salt formation. google.com
| Synthesis Step | Description |
| Reaction | Aqueous solutions of pure barium permanganate and magnesium sulfate are mixed. tandfonline.com |
| Precipitation | Insoluble barium sulfate precipitates out of the solution. tandfonline.com |
| Filtration | The barium sulfate precipitate is removed by filtration. tandfonline.com |
| Crystallization | The resulting this compound solution is evaporated under vacuum and crystallized to yield the high-purity product. tandfonline.com |
Structural Elucidation and Advanced Characterization of Magnesium Permanganate Systems
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of magnesium permanganate (B83412). These techniques provide insights into vibrational modes, the oxidation state of manganese, and the electronic transitions within the permanganate ion.
Vibrational Spectroscopy for Molecular Structure Confirmation (e.g., Infrared, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for confirming the molecular structure of magnesium permanganate by identifying the characteristic vibrational modes of the permanganate ion (MnO₄⁻). The tetrahedral geometry of the permanganate ion gives rise to four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄).
In Raman spectroscopy, all four modes are active. The symmetric stretch (ν₁) typically appears as a very strong and sharp band, which is highly characteristic of the Mn-O symmetric breathing motion. The bending modes (ν₂ and ν₄) and the antisymmetric stretch (ν₃) are also observable, though often with lower intensity.
In Infrared spectroscopy, only the triply degenerate modes (ν₃ and ν₄) are formally active for a perfect tetrahedral ion. The antisymmetric stretch (ν₃) is usually a strong and broad absorption band, while the bending mode (ν₄) appears at a lower frequency. The appearance of the normally IR-inactive symmetric stretch (ν₁) or the splitting of degenerate modes can indicate a distortion of the tetrahedral symmetry of the permanganate ion within the crystal lattice of this compound.
A comparative analysis of the vibrational frequencies obtained from both IR and Raman spectroscopy provides a comprehensive understanding of the permanganate ion's structure within the this compound compound.
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Raman Activity | Infrared Activity |
| ν₁ (A₁) | Symmetric Stretch | 840 - 850 | Strong, Polarized | Inactive |
| ν₂ (E) | Bending | 350 - 370 | Weak | Inactive |
| ν₃ (F₂) | Antisymmetric Stretch | 900 - 920 | Weak | Strong |
| ν₄ (F₂) | Bending | 390 - 410 | Medium | Strong |
Note: The exact peak positions can be influenced by factors such as the crystal structure, hydration state, and interactions with the magnesium cation.
X-ray Absorption Spectroscopy (XANES) for Manganese Oxidation States
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a highly effective technique for determining the oxidation state of manganese in this compound. This element-specific method probes the electronic structure of the absorbing atom by measuring the absorption of X-rays as a function of energy around an absorption edge. For manganese, the K-edge is typically analyzed, corresponding to the excitation of a 1s electron.
The energy of the absorption edge is sensitive to the effective charge on the manganese atom; a higher oxidation state results in a shift of the absorption edge to higher energies. By comparing the Mn K-edge XANES spectrum of this compound with the spectra of well-characterized manganese standards of known oxidation states (e.g., Mn(II), Mn(III), Mn(IV), and other Mn(VII) compounds), the +7 oxidation state of manganese in the permanganate ion can be definitively confirmed. free.frresearchgate.netsoton.ac.uknih.gov
Furthermore, the pre-edge features in the XANES spectrum, which arise from 1s to 3d transitions, are particularly sensitive to the local coordination geometry and symmetry of the manganese atom. For the tetrahedral permanganate ion, which lacks a center of inversion, the pre-edge peak is expected to be relatively intense compared to that of centrosymmetric manganese compounds. Analysis of these pre-edge features provides additional confirmation of the tetrahedral coordination of manganese in this compound. conicet.gov.ar
| Feature | Description | Significance for this compound |
| Edge Energy | The energy at which a sharp increase in X-ray absorption occurs. | A shift to higher energy, consistent with a +7 oxidation state for manganese. |
| Pre-edge Peak | A small absorption feature at energies just below the main absorption edge. | The intensity and shape are characteristic of the tetrahedral coordination geometry of the MnO₄⁻ ion. |
| XANES Profile | The overall shape of the absorption spectrum in the near-edge region. | Can be compared to reference spectra of other permanganate compounds for fingerprinting and confirmation. |
Electronic Absorption Spectroscopy for Aqueous Permanganate Ion
Electronic absorption spectroscopy, typically conducted in the ultraviolet-visible (UV-Vis) range, is used to characterize the electronic transitions of the permanganate ion in aqueous solutions of this compound. The distinct purple color of permanganate solutions is due to strong absorption in the visible region of the electromagnetic spectrum.
The absorption spectrum of the aqueous permanganate ion is characterized by a broad and intense band in the visible region, typically centered around 525-530 nm. libretexts.org This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a non-bonding 2p orbital of the oxygen ligands to an empty d-orbital of the central manganese(VII) atom. The high intensity of this band is a result of it being an allowed transition.
The spectrum also exhibits a fine vibronic structure, which is a series of smaller peaks superimposed on the main absorption band. This structure arises from the coupling of the electronic transition with the vibrational modes of the permanganate ion, particularly the symmetric stretching mode (ν₁). The spacing between these vibronic bands corresponds to the energy of this vibrational mode in the excited electronic state.
Studying the electronic absorption spectrum of an aqueous solution of this compound allows for the confirmation of the presence of the permanganate ion and provides insights into its electronic structure. researchgate.netrsc.orgacs.orgarxiv.org
| Wavelength Range (nm) | Transition Type | Observed Color | Key Features |
| ~525 - 530 | Ligand-to-Metal Charge Transfer (LMCT) | Purple | Intense, broad absorption band with vibronic fine structure. |
Diffraction and Imaging Methodologies for Material Characterization
Diffraction and imaging techniques are crucial for characterizing the solid-state structure and morphology of this compound. These methods provide information on the crystalline nature, atomic arrangement, and external particle shape.
X-ray Diffraction (XRD) for Crystalline and Amorphous Structures
X-ray diffraction (XRD) is the primary technique for investigating the crystalline nature of solid this compound. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities at specific angles. This diffraction pattern serves as a unique fingerprint of the crystalline solid.
For a crystalline sample of this compound, the XRD pattern would consist of a series of sharp peaks at specific 2θ angles. The positions and relative intensities of these peaks can be used to identify the crystal system, space group, and unit cell dimensions of the compound. By comparing the experimental diffraction pattern to databases of known materials, the phase purity of the this compound sample can be assessed.
Conversely, if this compound were in an amorphous state, it would lack long-range atomic order. The resulting XRD pattern would not show sharp diffraction peaks but rather one or more broad humps. Therefore, XRD is a definitive method to distinguish between crystalline and amorphous forms of this compound.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and topography of solid this compound at high magnification. In SEM, a focused beam of electrons is scanned across the surface of the sample, and various signals resulting from the electron-sample interactions are detected to form an image.
SEM analysis of this compound can reveal important information about its physical characteristics, such as:
Crystal Habit: The characteristic external shape of the crystals can be observed, providing clues about the underlying crystal structure.
Surface Texture: Features such as smoothness, roughness, and the presence of any surface defects can be examined.
Aggregation: The extent to which individual particles are clustered together can be assessed.
By providing detailed images of the material's external features, SEM complements the structural information obtained from techniques like XRD, offering a more complete characterization of the solid-state properties of this compound. researchgate.netresearchgate.net
Surface Analysis Techniques for Thin Film Characterization
The characterization of thin films necessitates analytical techniques capable of probing the material's surface and near-surface regions. For this compound systems, understanding the elemental composition, chemical states, and distribution of elements as a function of depth is crucial for quality control and process optimization. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Glow Discharge Optical Emission Spectrometry (GD-OES) are powerful tools for achieving this detailed surface and depth-resolved analysis.
X-ray Photoelectron Spectroscopy (XPS) of Surface Layers
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1 to 10 nanometers of a material's surface. carleton.educaltech.edu The method involves irradiating the sample with a focused beam of X-rays, which causes the emission of core-level electrons. caltech.edu An electron energy analyzer measures the kinetic energy of these emitted photoelectrons, from which their binding energy can be calculated. These binding energies are unique to each element and can exhibit small shifts depending on the element's oxidation state and local chemical environment, providing detailed chemical information. carleton.edu
In the context of a this compound thin film, XPS analysis would focus on the high-resolution spectra of the Mg 1s, Mn 2p, and O 1s core levels.
Manganese (Mn 2p): The Mn 2p spectrum is particularly informative due to manganese's ability to exist in multiple oxidation states. The spectrum consists of two main peaks, the Mn 2p3/2 and Mn 2p1/2, resulting from spin-orbit coupling. researchgate.net The binding energy of the Mn 2p3/2 peak is sensitive to the oxidation state. For instance, binding energies around 640.0-640.4 eV are often attributed to Mn²⁺, while values in the range of 641.0 to 642.3 eV are typically assigned to Mn³⁺ and Mn⁴⁺ states. researchgate.netmdpi.com In a permanganate (MnO₄⁻) ion, manganese is in the +7 oxidation state, which would be expected to have a characteristically high binding energy, though specific values for this compound require direct experimental measurement. The separation energy between the Mn 2p3/2 and Mn 2p1/2 peaks, typically around 11.7-11.8 eV, further aids in identifying the manganese species. researchgate.netresearchgate.net
Magnesium (Mg 2p): The Mg 2p peak in layered double hydroxides has been observed with a binding energy of approximately 50.1 eV. mdpi.com In magnesium oxide (MgO), the Mg 1s peak is a primary focus. Analysis of surface films on magnesium powders has identified the presence of MgO, magnesium hydroxide (B78521) (Mg(OH)₂), and hydrated magnesium carbonate (MgCO₃·3H₂O). researchgate.net For a this compound film, the Mg 1s spectrum would confirm the presence of magnesium in the near-surface region and its binding energy would be characteristic of its bonding with the permanganate anion.
Oxygen (O 1s): The O 1s spectrum can often be deconvoluted into multiple components. In manganese oxides, distinct peaks can be resolved for lattice oxygen (O²⁻) and surface-adsorbed oxygen species, which appear at different binding energies. researchgate.net For a this compound film, the O 1s spectrum would be expected to show a primary peak corresponding to the oxygen atoms within the permanganate (MnO₄⁻) anion, alongside potential contributions from surface hydroxides or adsorbed water.
The quantitative analysis of the peak areas in XPS spectra allows for the determination of the relative atomic concentrations of the elements on the surface, providing a semi-quantitative assessment of the surface stoichiometry. carleton.edu
Table 1: Representative Binding Energies for Elements in Magnesium and Manganese Compounds from XPS Analysis
| Element | Orbital | Compound/Species | Reported Binding Energy (eV) |
| Manganese | Mn 2p₃/₂ | MnO (Mn²⁺) | ~640.4 eV mdpi.com |
| Mn₃O₄ (Mn²⁺, Mn³⁺) | 641.0 - 641.5 eV mdpi.com | ||
| MnO₂ (Mn⁴⁺) | ~642.3 eV researchgate.net | ||
| Magnesium | Mg 2p | Mg-Al LDH | ~50.1 eV mdpi.com |
| Oxygen | O 1s | Lattice Oxygen (O²⁻) | ~529.5 eV researchgate.net |
| Surface Adsorbed Oxygen | ~531.4 eV researchgate.net | ||
| Hydroxide (OH⁻) | ~531.6 eV mdpi.com | ||
| Interlayer Water (H₂O) | ~532.4 eV mdpi.com |
Glow Discharge Optical Emission Spectrometry (GD-OES) for Depth Profiling
Glow Discharge Optical Emission Spectrometry (GD-OES) is a powerful and rapid analytical technique for the elemental analysis of the bulk composition and depth profiling of thin and thick films. mdpi.comhoriba.com The technique combines a glow discharge source, which functions by sputtering the sample material layer-by-layer, with an optical emission spectrometer that analyzes the light emitted by the sputtered atoms. mdpi.combalazs.com
The process begins by applying a voltage in a low-pressure argon environment, creating a plasma. balazs.com Argon ions are accelerated towards the sample surface (the cathode), causing a controlled erosion or "sputtering" of the material. mdpi.com The sputtered atoms enter the plasma, where they are excited and subsequently emit light at characteristic wavelengths for each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sputtered layer. By monitoring the light intensity as a function of sputtering time, a quantitative depth profile of the elemental composition is generated. mdpi.comhoriba.com
For a this compound thin film deposited on a substrate, GD-OES provides several key pieces of information:
Elemental Composition vs. Depth: It can precisely map the concentration of magnesium, manganese, and oxygen from the surface, through the film, and into the substrate.
Film Thickness: The time it takes to sputter through the film to the substrate interface can be correlated to the film's thickness, often with nanometer-scale resolution. horiba.com
Interface Analysis: The technique can reveal the nature of the interface between the film and the substrate, identifying any elemental diffusion or intermediate layers that may have formed during deposition.
Process Control: GD-OES is exceptionally fast, with analyses often completed in minutes, making it an ideal tool for quality control and monitoring the repeatability of coating processes. azom.comwisc.edu
The pulsed Radio Frequency (RF) variant of GD-OES is particularly versatile, allowing for the analysis of both conductive and insulating materials, which would be suitable for this compound films. wisc.edu The technique can measure elements from hydrogen to uranium and characterize layers from a few nanometers up to 150 micrometers. horiba.comhoriba.com
Table 2: Illustrative GD-OES Depth Profile Data for a Hypothetical this compound Film on a Silicon Substrate
| Sputtering Time (s) | Depth (nm) (approx.) | Mg (Atomic %) | Mn (Atomic %) | O (Atomic %) | Si (Atomic %) |
| 5 | 2 | 10.8 | 21.5 | 67.2 | 0.5 |
| 10 | 5 | 11.0 | 22.1 | 66.9 | 0.0 |
| 20 | 12 | 11.1 | 22.2 | 66.7 | 0.0 |
| 40 | 25 | 11.2 | 22.3 | 66.5 | 0.0 |
| 80 | 50 | 11.1 | 22.2 | 66.7 | 0.0 |
| 120 | 75 | 11.0 | 22.1 | 66.8 | 0.1 |
| 150 | 95 | 8.2 | 15.6 | 50.3 | 25.9 |
| 160 | 102 | 1.5 | 3.1 | 10.4 | 85.0 |
| 170 | 110 | 0.1 | 0.2 | 1.1 | 98.6 |
Theoretical and Computational Investigations of Magnesium Permanganate Chemistry
Electronic Structure Theory and Bonding Analysis of Permanganate (B83412) Ion
The permanganate ion (MnO₄⁻) is characterized by its intense purple color and strong oxidizing properties, both of which are direct consequences of its electronic structure. The central manganese atom is in its highest +7 oxidation state (Mn(VII)), and it is tetrahedrally coordinated to four oxygen atoms. libretexts.org
Studies using liquid-jet-based soft X-ray photoelectron spectroscopy have provided detailed insights into the valence and core-level binding energies of the aqueous permanganate ion. nih.gov These experimental results, combined with theoretical calculations, confirm the covalent nature of the Mn-O bonds. rsc.org The bonding in the tetrahedral ion involves the overlap of the p-orbitals of oxygen with the d-orbitals of manganese, leading to the formation of dπ-pπ bonds. doubtnut.com This significant covalency is reflected in the large positive chemical shifts observed for the Mn 2p core level, indicative of the formal Mn(VII) oxidation state. rsc.org
The molecular orbital (MO) diagram for MnO₄⁻ is complex but essential for understanding its electronic transitions, which are responsible for its color. The highest occupied molecular orbitals (HOMOs) are primarily of oxygen 2p character, while the lowest unoccupied molecular orbitals (LUMOs) have significant manganese 3d character. The intense color arises from a ligand-to-metal charge transfer (LMCT) band in the visible region of the electromagnetic spectrum.
Resonant photoelectron spectroscopy measurements have further elucidated the electronic structure by selectively probing the valence charge distributions between the manganese center and the oxygen ligands. These studies reveal hybridization of the constituent atomic orbitals, including the inner valence Mn 3p and O 2s orbitals, and highlight the electronic couplings between the permanganate ion and its first solvation shell in aqueous solutions. nih.gov
| Orbital Type | Contributing Atomic Orbitals | Significance |
| Highest Occupied Molecular Orbitals (HOMO) | Primarily Oxygen 2p | Source of electrons for LMCT |
| Lowest Unoccupied Molecular Orbitals (LUMO) | Primarily Manganese 3d | Acceptor of electrons in LMCT |
| Bonding Orbitals | Overlap of Mn 3d and O 2p | Responsible for the covalent Mn-O bonds (dπ-pπ bonding) doubtnut.com |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of complex chemical reactions, including those involving permanganate. mdpi.comumn.educoe.edu DFT calculations allow researchers to map out potential energy surfaces, locate transition states, and determine the most favorable reaction pathways, providing insights that are often difficult to obtain through experiments alone.
A significant application of DFT in permanganate chemistry is the elucidation of the mechanism for the oxidation of alkenes. For decades, the exact pathway was debated. DFT calculations have provided strong evidence favoring a [3+2] cycloaddition mechanism over a competing [2+2] pathway that would proceed through a metallaoxetane intermediate. nih.gov The calculated free activation energy for the [3+2] pathway is significantly lower (by 40-45 kcal/mol) than for the [2+2] pathway, making the former the kinetically preferred route. nih.gov These computational results are in excellent agreement with experimental kinetic data. nih.gov
DFT studies have also been employed to understand hydrogen atom abstraction processes in the permanganate oxidation of alkanes and other organic molecules. researchgate.net These calculations help to characterize the transition state and reveal whether the reaction proceeds via a one-step concerted movement of an electron and a proton or through a stepwise mechanism. researchgate.net
Kinetic and Thermodynamic Modeling of Manganese Redox Equilibria
The redox chemistry of manganese is complex, involving multiple oxidation states from Mn(II) to Mn(VII). libretexts.orgrsc.org Kinetic and thermodynamic modeling is crucial for understanding the interplay between these species and predicting the behavior of manganese compounds like magnesium permanganate under various environmental conditions.
Pourbaix diagrams, also known as potential-pH (E-pH) diagrams, are thermodynamic maps that show the stable equilibrium phases of an element in an aqueous electrochemical system. chemrxiv.org For manganese, these diagrams illustrate the stability regions for various soluble ions (like Mn²⁺) and solid oxides/hydroxides (such as MnO₂, Mn₂O₃, and Mn₃O₄) as a function of pH and redox potential. researchgate.netresearchgate.net
Recent theoretical work has extended traditional Pourbaix diagrams to incorporate the influence of surface energies, revealing the size-dependent thermodynamics of metastable oxide nucleation and growth at the nanoscale. nih.gov This framework introduces a "Pourbaix potential," which adds a free-energy axis to the diagrams, allowing for the quantitative assessment of thermodynamic driving forces for phase transformations. chemrxiv.org These advanced diagrams can explain why aqueous precipitation of manganese oxides often proceeds through non-equilibrium, metastable intermediates. chemrxiv.orgnih.gov They show that even within the same stability region of a bulk Pourbaix diagram, subtle changes in pH and potential can redirect crystallization pathways through different metastable phases. nih.gov
| Region in Mn-H₂O Pourbaix Diagram | Predominant Stable Species | Significance |
| Acidic, Low Potential | Mn²⁺(aq) | Soluble divalent manganese |
| Alkaline, Low Potential | Mn(OH)₂ (s) | Manganese(II) hydroxide (B78521) solid |
| Acidic/Neutral, High Potential | MnO₄⁻(aq) | Soluble, strong oxidizing agent |
| Neutral/Alkaline, Moderate Potential | MnO₂ (s) | Stable manganese dioxide solid researchgate.netresearchgate.net |
| Intermediate Conditions | Mn₂O₃ (s), Mn₃O₄ (s) | Other stable manganese oxides |
Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex," an intermediate high-energy species that exists at the saddle point of a potential energy surface between reactants and products. wikipedia.orglibretexts.org TST is used to calculate rate constants by considering the quasi-equilibrium between the reactants and the activated complex. wikipedia.org
In the context of permanganate oxidations, TST is applied to model reactions such as the oxidation of alkanes, which can proceed via a hydrogen abstraction mechanism. researchgate.net Computational studies use quantum mechanical methods to locate the transition state structure for the C-H bond activation step. By calculating the energy of this transition state relative to the reactants, the activation energy for the reaction can be determined. This approach has been instrumental in understanding the "oxygen-rebound" mechanism, where a hydrogen atom is first abstracted by an oxo-ligand of the permanganate, followed by the "rebound" of the hydroxyl group to the resulting alkyl radical. researchgate.net
Continuum Solvent Models for Aqueous Permanganate Systems
Reactions involving permanganate often occur in aqueous solution, and the solvent can have a profound effect on the energetics and mechanism of the reaction. Continuum or implicit solvent models are computational methods that approximate the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules explicitly. wikipedia.org Popular models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.org
These models are computationally efficient and are widely used to estimate the effects of solvation on chemical processes. However, for highly charged and compact ions like permanganate, standard implicit solvent models have been shown to be insufficient for accurately predicting certain properties, such as the solvent shift in its absorption spectrum. rsc.org More advanced approaches, such as combining a polarizable embedding (PE) model with high-level electronic structure methods (like CAS-srDFT), are required to correctly capture the specific interactions between the ion and the surrounding water molecules and achieve agreement with experimental spectra. rsc.org Applying a continuum solvent model can also result in slightly earlier transition states compared to gas-phase models of the same reaction. researchgate.net
Advanced Applications of Magnesium Permanganate in Materials Science and Engineering
Corrosion Protection Strategies for Magnesium Alloys
The inherent reactivity of magnesium alloys necessitates the development of effective surface treatments to prevent corrosion. Permanganate-based conversion coatings have garnered considerable attention as a viable and environmentally friendly alternative to traditional, toxic chromate-based treatments.
Development of Permanganate (B83412) Conversion Coatings (PCC)
Permanganate conversion coatings (PCCs) are formed through a chemical reaction between the magnesium alloy surface and a solution containing permanganate ions. This process creates a protective layer that enhances the corrosion resistance of the underlying alloy. The development of PCCs has been largely driven by the need to find a suitable replacement for chromate (B82759) conversion coatings (CCCs), which, despite their effectiveness, are being phased out due to the environmental and health risks associated with hexavalent chromium.
The formation of a PCC is an electrochemical process. When a magnesium alloy is immersed in an acidic permanganate solution, the magnesium acts as the anode and dissolves, while hydrogen gas is evolved at the cathodic sites. This leads to a localized increase in pH at the metal-solution interface, causing the precipitation of manganese and magnesium compounds onto the surface, thereby forming the protective coating.
Compositional Analysis of PCC Layers (Manganese Oxides, Magnesium Fluoride (B91410)/Hydroxide)
The protective layer of a permanganate conversion coating is a complex mixture of various compounds. X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) analyses have revealed that these coatings are primarily composed of manganese oxides, magnesium oxide, and magnesium hydroxide (B78521). The manganese is typically present in various oxidation states, including MnO₂ and Mn₂O₃.
When fluoride ions are included in the treatment bath, the composition of the PCC is further enhanced. Fluoride reacts with the magnesium substrate to form a stable and insoluble magnesium fluoride (MgF₂) layer. This layer is believed to act as a barrier, retarding the dissolution of the magnesium matrix and contributing to a thinner and less defective final coating. The presence of magnesium hydroxide is a result of the localized increase in pH during the coating formation process.
Electrochemical Characterization of PCC Performance
The effectiveness of permanganate conversion coatings in mitigating corrosion is evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies consistently demonstrate a significant improvement in the corrosion resistance of magnesium alloys after the application of a PCC.
Research comparing the performance of PCCs with other conversion coatings has shown promising results. For instance, a comparative study on AZ31B magnesium alloy revealed a notable difference in corrosion potential (Ecorr) and corrosion current density (icorr) between different treatments.
| Coating Type | Corrosion Potential (Ecorr) vs. SCE (V) | Corrosion Current Density (icorr) (A/cm²) |
|---|---|---|
| Bare AZ31B Alloy | -1.52 | 3.2 x 10⁻⁵ |
| Phosphate-Permanganate | -1.48 | 1.5 x 10⁻⁵ |
| Dichromate Treatment | -1.45 | 8.0 x 10⁻⁶ |
While the dichromate treatment shows a lower corrosion current density in this specific study, the performance of the phosphate-permanganate coating represents a significant improvement over the bare alloy and positions it as a viable chromate-free alternative.
Integration with Phosphate (B84403) and Other Conversion Treatments
To further enhance the protective properties of permanganate coatings, they are often integrated with other treatments, most notably phosphating. In these combined treatments, permanganate acts as an accelerator for the phosphating process. The strong oxidizing nature of the permanganate ion promotes the dissolution of the magnesium surface, which in turn facilitates the precipitation of a denser and more uniform phosphate layer.
The resulting permanganate-phosphate conversion coatings exhibit superior corrosion resistance compared to standalone permanganate or phosphate treatments. The mechanism involves the formation of a complex layer containing manganese oxides, magnesium phosphates, and magnesium hydroxides. This composite structure provides an excellent barrier against corrosive species.
Chromate-Free Alternatives Research and Development
The drive to eliminate hazardous materials from industrial processes has spurred extensive research into chromate-free conversion coatings for magnesium alloys. Permanganate-based treatments are at the forefront of this research due to their promising performance and lower environmental impact. Ongoing research focuses on optimizing the bath composition, including the concentration of permanganate, pH, temperature, and the addition of other activating ions like fluoride, to further improve the corrosion resistance and adhesion properties of the coatings. The development of self-healing capabilities in these chromate-free systems is also an active area of investigation.
Permanganate in Plasma Electrolytic Oxidation (PEO) Processes for Surface Modification
Plasma Electrolytic Oxidation (PEO), also known as micro-arc oxidation, is a high-voltage electrochemical process used to form thick, hard, and corrosion-resistant ceramic-like coatings on the surface of light metals, including magnesium alloys. The addition of potassium permanganate to the electrolyte has been shown to significantly influence the properties of the resulting PEO coating.
The presence of permanganate ions in the PEO electrolyte affects the plasma discharge characteristics, leading to a modified coating microstructure. Research has shown that the addition of potassium permanganate to a silicate-based electrolyte for the PEO treatment of AZ91 magnesium alloy results in a thicker and more uniform coating. researchgate.net
Compositional analysis of PEO coatings formed in permanganate-containing electrolytes reveals the incorporation of manganese oxides, such as Mn₂O₃, into the predominantly magnesium oxide matrix. researchgate.net This incorporation of manganese oxides is credited with enhancing the corrosion resistance of the PEO coating. researchgate.net The manganese oxide phases can fill the pores and defects that are inherent in PEO coatings, thereby creating a more effective barrier against the ingress of corrosive agents. Studies have demonstrated that the corrosion resistance of a PEO-coated magnesium alloy is superior when processed in a bath containing potassium permanganate compared to a permanganate-free electrolyte. researchgate.net
Catalytic Roles in Industrial Organic Synthesis
Oxidation of Aromatic Compounds (e.g., Toluene (B28343) to Benzoic Acid)
The oxidation of alkylarenes, such as the conversion of toluene to benzoic acid, is a significant transformation in industrial chemistry. Permanganate is a classic reagent for this process. quora.commasterorganicchemistry.com The reaction involves the oxidation of the methyl group attached to the aromatic ring to a carboxyl group. quora.com While potassium permanganate (KMnO₄) is frequently cited, the reactive species is the permanganate ion, making the principles applicable to other permanganate salts like magnesium permanganate.
The process typically involves reacting the alkylbenzene with the permanganate salt. masterorganicchemistry.com The reaction mechanism is complex and can proceed through radical intermediates. masterorganicchemistry.comiosrjournals.org It is understood that the first step involves the abstraction of a hydrogen atom from the benzylic position (the carbon atom directly attached to the aromatic ring). masterorganicchemistry.comiosrjournals.org This reaction is only effective if a hydrogen atom is present at the benzylic position. masterorganicchemistry.com The oxidation continues until the alkyl side chain is converted into a carboxylic acid. libretexts.org For instance, both toluene and ethylbenzene (B125841) will be oxidized by permanganate to produce benzoic acid. masterorganicchemistry.com
Industrially, this conversion is also achieved through catalytic air oxidation using cobalt and manganese-based catalysts. quora.com However, the use of strong oxidizing agents like permanganates remains a fundamental method. quora.com The reaction stops at the manganese dioxide (MnO₂) state when oxidizing organic substances that contain an oxidizable hydrogen. stackexchange.com
Table 1: Research Findings on Permanganate Oxidation of Toluene
| Finding | Description | Source |
|---|---|---|
| Reaction Product | The oxidation of toluene with permanganate yields benzoic acid. | quora.com |
| Mechanism | The initial step is believed to be the abstraction of a hydrogen atom from the benzylic carbon. | masterorganicchemistry.comiosrjournals.org |
| Requirement | The reaction requires the presence of at least one hydrogen atom on the benzylic carbon. | masterorganicchemistry.com |
| Intermediate | The reduction of the permanganate ion during the oxidation of organic compounds often stops at the manganese dioxide (MnO₂) stage. | stackexchange.com |
Selective Oxidation Methodologies
The preparation of aldehydes and ketones through selective oxidation is a crucial transformation in organic synthesis. researchgate.net In the past, stoichiometric oxidants including this compound and other metal derivatives were employed for these conversions. researchgate.net The selectivity of permanganate oxidation can be influenced by reaction conditions, the substrate, and the specific permanganate salt used.
Permanganate is known for its ability to oxidize a wide array of functional groups, including alcohols, aldehydes, alkenes, and aromatic side-chains. libretexts.org Achieving selectivity—oxidizing one functional group in the presence of others—is a key challenge. For example, under mild conditions, permanganate can convert alkenes into glycols (diols) via a cyclic manganese diester intermediate, which results from syn-addition. libretexts.org However, harsher conditions, such as increased heat or concentration, can lead to the cleavage of the carbon-carbon bond. libretexts.org
Similarly, the oxidation of primary alcohols with permanganate often leads to the formation of carboxylic acids due to overoxidation, making it difficult to stop at the aldehyde stage. libretexts.org However, methodologies have been developed to enhance selectivity. For instance, permanganate supported on active manganese dioxide has been used for the effective oxidation of arenes, alcohols, and sulfides under heterogeneous or solvent-free conditions. organic-chemistry.org This approach can offer improved control and selectivity compared to homogeneous reactions in solution.
Engineered Surface Technologies for Magnesium Substrates
Due to its high chemical and electrochemical activity, magnesium and its alloys are highly susceptible to corrosion. grefeemold.com To enhance corrosion resistance and extend the service life of magnesium components, various surface treatment technologies have been developed. grefeemold.comchemeon.com Among these, chemical conversion coatings based on permanganate offer a cost-effective and environmentally safer alternative to traditional chromate treatments. grefeemold.comresearchgate.net
Permanganate conversion coatings are formed by immersing the magnesium substrate in a solution containing permanganate ions, often combined with other agents like phosphates or acids. researchgate.netresearchgate.net This treatment leads to the formation of a protective layer on the magnesium surface. The process is a chrome-free treatment developed for magnesium and its alloys. researchgate.net
The resulting coating typically consists of a mixture of manganese oxides (such as MnO₂ or Mn₂O₃) and magnesium compounds (like MgO and Mg(OH)₂). researchgate.net For Mg-Al-Zn alloys, the coating may also contain aluminum compounds like Al₂O₃ and MgAl₂O₄. researchgate.net The formation of these coatings involves the reduction of the permanganate ion (MnO₄⁻) to manganese oxides, which deposit on the substrate. researchgate.netresearchgate.net The electrochemical polarization tests have shown that permanganate conversion treatments can provide corrosion protection equivalent to some chrome-based methods. researchgate.net
The properties of the coating can be controlled by adjusting the parameters of the treatment bath, such as temperature, pH, and immersion time. researchgate.netresearchgate.net For example, a desirable coating with good corrosion resistance was achieved on an AZ91D magnesium alloy by treatment in a 3.5 g/L KMnO₄ solution at a pH of 4.0 and a temperature of 40°C for 120 seconds. researchgate.net The resulting coating appeared as yellow, cluster-like deposits composed of manganese oxide. researchgate.net Similarly, a continuous, nearly crack-free layer with an average thickness of 230 nm was formed on an AZ31 alloy after 90 seconds of immersion, significantly improving its corrosion resistance. researchgate.net
Table 2: Data on Permanganate Conversion Coatings on Magnesium Alloys
| Alloy | Treatment Parameters | Coating Thickness | Key Components | Outcome | Source |
|---|---|---|---|---|---|
| AZ91D | 3.5 g/L KMnO₄, pH 4.0, 40°C, 120 s | Not specified | Mn oxide | Superior corrosion resistance compared to substrate; 3B adhesion grade for paint. | researchgate.net |
| AZ31 | Permanganate solution, 90 s immersion | ~230 nm | MnO₂ | Markedly improved corrosion resistance; sufficient electrical conductivity. | researchgate.net |
| Mg-Al-Zn Alloys | Permanganate-phosphate solution | Not specified | MgO, Mg(OH)₂, MgAl₂O₄, Al₂O₃, Al(OH)₃, MnO₂/Mn₂O₃ | Equivalent corrosion protection to some chrome-based methods. | researchgate.net |
| Pure Mg | Permanganate-phosphate solution | Not specified | MgO, Mg(OH)₂, MnO₂, MgMn₂O₈ | Formation of a protective conversion layer. | researchgate.net |
These engineered surfaces not only provide corrosion protection but can also serve as an effective pretreatment to improve the adhesion of subsequent organic coatings or paints. chemeon.comresearchgate.net The porous nature of some chemical conversion films can enhance the bonding of paint layers. grefeemold.com
Magnesium Permanganate in Environmental Chemical Processes
In Situ Chemical Oxidation (ISCO) for Groundwater and Soil Remediation
In Situ Chemical Oxidation (ISCO) is a remediation technique that involves introducing strong oxidants into contaminated soil and groundwater to destroy pollutants in place. wikipedia.org Permanganate (B83412) salts, including magnesium permanganate, are commonly used for this purpose. tpsgc-pwgsc.gc.ca The permanganate ion is a selective oxidant, effective for degrading chlorinated ethenes but generally less effective against contaminants like benzene (B151609) or certain chlorinated ethanes. tpsgc-pwgsc.gc.ca Its stability and persistence in the subsurface allow it to migrate and treat a larger contaminated area compared to less stable oxidants. tpsgc-pwgsc.gc.ca
The effectiveness of ISCO is largely determined by the reaction kinetics between the permanganate ion and the target contaminants. The degradation of many organic pollutants by permanganate follows second-order kinetics, where the reaction rate depends on the concentrations of both the contaminant and the permanganate. frtr.gov
Interactive Data Table: Kinetic Parameters for TCE Oxidation by Permanganate Below is a summary of kinetic data for the key reaction steps in TCE degradation by the permanganate ion at 21°C.
| Reaction Step | Description | pH Dependence | Second-Order Rate Constant (k) |
| Step 1 | Formation of cyclic hypomanganate ester from TCE | Independent | 0.65–0.68 M⁻¹ s⁻¹ |
| Step 3a | Oxidation of formic acid | Dependent (rate increases as pH decreases) | 0.075–0.35 M⁻¹ s⁻¹ (pH 4-8) |
| Step 3b | Oxidation of glyoxylic acid | Dependent (rate increases as pH decreases) | 0.13–0.37 M⁻¹ s⁻¹ (pH 4-8) |
| Step 3c | Oxidation of oxalic acid | Dependent (rate increases as pH decreases) | 0.073–0.11 M⁻¹ s⁻¹ (pH 4-8) |
Source: acs.orgresearchgate.net
Sulfamethoxazole (B1682508) (SMX): The antibiotic sulfamethoxazole is an emerging contaminant of concern. While permanganate alone shows limited effectiveness in degrading SMX, its role can be significantly enhanced in advanced oxidation processes. nih.gov For instance, when combined with a photocatalytic process, the introduction of permanganate can double the reaction rate of SMX degradation at an optimal dosage. nih.gov The process leads to a higher degree of mineralization compared to photocatalysis alone, as evidenced by greater reduction in total organic carbon (TOC) and higher release of inorganic ions. nih.gov
The efficiency of ISCO using permanganate is subject to a variety of environmental and subsurface conditions. These factors can affect the reaction rates, oxidant stability, and its ability to reach the contaminants.
Interactive Data Table: Environmental Factors Affecting Permanganate ISCO
| Factor | Influence on Efficiency |
| pH | Permanganate is effective over a wide pH range (typically 3.5 to 12), though specific reaction pathways can be pH-dependent. tpsgc-pwgsc.gc.ca The oxidation reactions themselves can lower the pH if the subsurface is not well-buffered. tpsgc-pwgsc.gc.ca |
| Temperature | Higher temperatures generally increase the rate of degradation reactions. tpsgc-pwgsc.gc.ca |
| Natural Organic Matter (NOM) | The soil's organic matter content can consume a significant amount of the oxidant, a phenomenon known as natural oxidant demand (NOD). frtr.govresearchgate.net This competes with the target contaminant for the permanganate, potentially reducing treatment efficiency. tpsgc-pwgsc.gc.cafrtr.gov |
| Reduced Minerals | The presence of reduced inorganic species, such as ferrous iron (Fe²⁺) and manganese (Mn²⁺), also contributes to the NOD, consuming the oxidant in competing reactions. tpsgc-pwgsc.gc.caredox-tech.com |
| Soil Permeability | The physical structure of the soil matrix is crucial. In low-permeability soils, it is more difficult to deliver the oxidant to the contaminated zones. clu-in.org However, the persistence of permanganate allows for better distribution through diffusion and advection compared to less stable oxidants. tpsgc-pwgsc.gc.ca |
| Contaminant Phase | ISCO is most effective on dissolved-phase contaminants. Treating non-aqueous phase liquids (NAPLs) is more challenging due to mass transfer limitations between the oxidant in the water and the separate contaminant phase. wikipedia.orgscirp.org The formation of manganese dioxide precipitate at the NAPL-water interface can sometimes hinder further reaction. dtic.mil |
Source: wikipedia.orgtpsgc-pwgsc.gc.cafrtr.govresearchgate.netredox-tech.comclu-in.orgscirp.orgdtic.mil
Advanced Water Treatment Applications
Permanganate salts are utilized in drinking water and wastewater treatment to remove specific pollutants, control taste and odor, and reduce the formation of disinfection byproducts. carusllc.com
This compound is effective in removing dissolved iron (Fe²⁺) and manganese (Mn²⁺) from water, which can cause discoloration, staining, and taste issues. carusllc.com The primary mechanism is chemical oxidation, which converts the soluble forms of these metals into insoluble precipitates that can be easily removed by filtration. myh2o.iewcwc.ca
Iron Removal: The permanganate ion rapidly oxidizes soluble ferrous iron (Fe²⁺) to insoluble ferric iron (Fe³⁺). The Fe³⁺ then hydrolyzes to form ferric hydroxide (B78521) (Fe(OH)₃), a solid precipitate. spartanwatertreatment.com
3Fe²⁺ + MnO₄⁻ + 7H₂O → 3Fe(OH)₃(s) + MnO₂(s) + 5H⁺
Manganese Removal: Similarly, soluble manganese (Mn²⁺) is oxidized to insoluble manganese dioxide (MnO₂). spartanwatertreatment.com This reaction is most effective at a pH of around 8. spartanwatertreatment.com
3Mn²⁺ + 2MnO₄⁻ + 2H₂O → 5MnO₂(s) + 4H⁺
These oxidation/filtration processes can be implemented using methods like manganese greensand filtration, where a filter medium coated with manganese oxide adsorbs the soluble metals, which are then oxidized by a continuously or intermittently fed permanganate solution. wcwc.cawatertreatmentservices.co.uk
The application of permanganate in water treatment extends beyond simple chemical oxidation to include interactions with microorganisms. Permanganate is a disinfectant, but its reaction with microbial cells can also facilitate the removal of other dissolved metal cations. nih.govresearchgate.net
Research on Pseudomonas fluorescens has shown that when these microbial cells come into contact with permanganate, the Mn(VII) is rapidly reduced, leading to the precipitation of low-crystalline manganese oxides (birnessite) on the biomass. nih.govresearchgate.net This process of biomineralization creates surfaces that can adsorb or incorporate other metal ions. nih.gov During the formation of these biomass-manganese oxides, divalent cations from the solution are accumulated. nih.govresearchgate.net Studies have demonstrated the accumulation of magnesium (Mg²⁺), zinc (Zn²⁺), and cobalt (Co²⁺) during this process. nih.govresearchgate.net This suggests that permanganate treatment can not only disinfect water but also contribute to the elimination of certain metal cations through a mechanism involving microbial interaction and subsequent mineral precipitation. nih.govresearchgate.net
Green Chemistry Principles in Permanganate Processes
The use of permanganate in environmental remediation can align with several principles of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu
Less Hazardous Chemical Syntheses: Permanganate itself is a strong oxidant, but when used in ISCO, it breaks down persistent organic pollutants into less harmful substances like carbon dioxide and water. tpsgc-pwgsc.gc.ca The final inorganic byproducts are generally considered benign. researchgate.net
Catalysis: While permanganate reactions are often stoichiometric, research into using supported permanganate on materials like active manganese dioxide demonstrates a move towards more efficient, heterogeneous catalytic systems. organic-chemistry.orgresearchgate.net These approaches can enhance reaction rates and simplify the separation of the oxidant from the treated medium. organic-chemistry.org
Safer Solvents and Auxiliaries: ISCO, by its nature, treats contaminants in situ, primarily in an aqueous environment (groundwater), avoiding the need for large quantities of organic solvents for extraction or other processes. organic-chemistry.org Some research has explored solvent-free conditions for permanganate oxidations, further reducing environmental impact. organic-chemistry.orgresearchgate.net
By focusing on recycling and designing more efficient application methods, permanganate-based remediation technologies can be made more environmentally friendly and sustainable. researchgate.net
Recycling of Manganese Dioxide Co-products
Information specifically detailing the recycling processes for manganese dioxide that is a co-product of oxidation reactions involving this compound is not available in the searched resources. General permanganate literature indicates that manganese dioxide recycling is a key aspect of sustainable practices, but the specifics for this compound—including methodologies, efficiencies, and economic viability—are not documented.
Sustainable Industrial Oxidation Technologies
Similarly, while permanganates are recognized as versatile and green industrial oxidants, there is no specific information available regarding the use of this compound in sustainable industrial oxidation technologies. The advantages, specific applications, and comparative performance data of this compound in this context, as compared to other permanganate salts, are not described in the available literature.
Analytical Methodologies for Research Involving Magnesium Permanganate
Spectrophotometric and Chemiluminescent Techniques for Quantification and Kinetic Studies
Spectrophotometry and chemiluminescence are powerful analytical techniques employed for the quantification and study of reaction kinetics of permanganate (B83412) ions, which is directly applicable to research involving magnesium permanganate.
Spectrophotometry utilizes the principle that chemical substances absorb light at specific wavelengths. The permanganate ion (MnO₄⁻) has a characteristic deep purple color because it absorbs light in the green region of the visible spectrum, with a maximum absorbance (λmax) typically observed around 525-550 nm. uobabylon.edu.iqscribd.comscribd.com This property allows for its direct quantification using a spectrophotometer. The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. scribd.comijprajournal.com
To quantify an unknown concentration of a permanganate solution, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. uobabylon.edu.iqscribd.com The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. uobabylon.edu.iqscribd.com
Several spectrophotometric methods have been developed for the quantification of aqueous permanganate:
Direct Spectrophotometry: This method involves the direct measurement of the absorbance of the permanganate solution at its λmax. While simple and not requiring additional reagents, it may have limitations in terms of sensitivity for very low concentrations. nih.gov
Indirect Spectrophotometry: These methods offer significantly higher sensitivity and lower limits of detection. nih.gov They involve the reaction of permanganate with a chromogenic reagent to produce a colored product that is then measured spectrophotometrically. Examples of reagents used include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and sodium iodide (NaI). nih.govresearchgate.net Another indirect method involves the oxidation of N,N-diethyl-p-phenylenediamine (DPD) by residual permanganate to form a stable pink radical that can be measured. nih.gov
Table 1: Comparison of Spectrophotometric Methods for Permanganate Quantification
| Method | Reagent | Molar Absorption Coefficient (M⁻¹ cm⁻¹) | Limit of Detection (LOD) (μM) | Limit of Quantification (LOQ) (μM) |
|---|---|---|---|---|
| Direct | None | 3,340 | 0.45 | 1.51 |
| Indirect (ABTS) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 140,030 | 0.01 | 0.03 |
Data sourced from a comparative study of spectrophotometric methods for aqueous permanganate quantification. nih.gov
Chemiluminescence, the emission of light from a chemical reaction, provides another highly sensitive method for studying the kinetics of permanganate reactions. The reaction of acidic potassium permanganate with various analytes can produce chemiluminescence. nih.gov The intensity of the emitted light is related to the reaction rate, allowing for detailed kinetic studies. nih.govhud.ac.uk The preliminary partial reduction of permanganate to Mn(III) has been shown to increase the reaction rate and emission intensity for certain compounds. nih.govacs.org This technique is particularly useful for understanding the relationships between analyte structure, reaction conditions, and the kinetics of the light-producing pathway. nih.gov
Chromatographic and Mass Spectrometric Approaches for Reaction Product Identification
High-Pressure Liquid Chromatography (HPLC) is a key chromatographic technique for separating, identifying, and quantifying components in a mixture. In the context of this compound research, HPLC can be employed to analyze the products formed from its reactions. For instance, in the oxidation of organic compounds, HPLC can separate the unreacted starting material from various oxidation products. researchgate.net By using appropriate standards, the retention times of the peaks in the chromatogram can be used to identify the products. UV-Vis detectors are commonly used in conjunction with HPLC for the analysis of compounds that absorb ultraviolet or visible light. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for identifying unknown compounds by determining their molecular weight. When coupled with a separation technique like HPLC (LC-MS), it allows for the identification of individual components of a complex mixture as they elute from the chromatography column. This is particularly useful in studying the reaction pathways of permanganate oxidations, where a variety of intermediate and final products may be formed. pnnl.gov While specific applications of these techniques to this compound reactions are not extensively detailed in the provided search results, the principles are directly transferable from studies involving other permanganate salts like potassium permanganate.
Electrochemical Analytical Methods for Reaction Monitoring (e.g., EIS, EN)
Electrochemical methods offer real-time monitoring of chemical reactions. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Electrochemical Noise (EN) can be applied to study reactions involving this compound.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the electrochemical properties of a system by applying a small amplitude AC potential over a range of frequencies and measuring the resulting current. nih.govpalmsens.comnanoscience.com The impedance of the system, which is the opposition to the flow of alternating current, provides information about processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and double-layer capacitance. nih.govlibretexts.org Changes in the impedance spectrum over time can be used to monitor the progress of a reaction, such as the consumption of reactants or the formation of products that affect the electrochemical properties of the solution or electrode surface. For instance, the formation of manganese dioxide (MnO₂), a common product of permanganate reduction, can be detected as it deposits on an electrode surface, altering the impedance characteristics. badgermeter.comresearchgate.net
Electrochemical Noise (EN) is a technique that measures the spontaneous fluctuations in current and potential in an electrochemical system. These fluctuations, or "noise," can provide insights into the kinetics and mechanisms of electrochemical processes, including corrosion and redox reactions. While not explicitly detailed for permanganate reactions in the provided results, the principles of EN could be applied to monitor the dynamic processes occurring during the oxidation of a substrate by this compound.
Furthermore, electrochemical methods can be used for the in-situ generation of permanganate. By applying a sufficient current density to a solution containing Mn²⁺ ions, permanganate can be electrochemically synthesized. rsc.org The production of permanganate can be monitored over time using electrochemical techniques, providing a method to study its formation kinetics. rsc.org
Titrimetric and Spectrophotometric Permanganate Methods for Chemical Oxygen Demand (COD) Analysis
Chemical Oxygen Demand (COD) is a measure of the amount of oxygen required to oxidize the organic matter in a water sample. The permanganate method, also known as the permanganate index (COD-Mn), is a widely used technique for determining COD, particularly in water quality analysis. pm.szczecin.plnein.ed.jpwikipedia.org This method is directly applicable using this compound as the oxidant.
Titrimetric Method: The traditional method for determining the permanganate index is a redox titration. wikipedia.org The procedure involves heating a water sample with a known excess amount of a standardized permanganate solution in an acidic medium (typically using sulfuric acid) for a specific period. pm.szczecin.plwikipedia.org During this time, the permanganate oxidizes the organic matter present in the sample. The amount of unreacted permanganate is then determined by back-titration. mt.com This is typically done by adding an excess of a reducing agent, such as sodium oxalate (B1200264), to consume the remaining permanganate. pm.szczecin.plhach.com The excess sodium oxalate is then titrated with the standard permanganate solution until a faint pink color persists, indicating the endpoint. pm.szczecin.pl The amount of permanganate consumed in the oxidation of the organic matter is then calculated and expressed as milligrams of oxygen per liter (mg/L). pm.szczecin.plnein.ed.jp
Spectrophotometric Method: More recently, spectrophotometric methods for COD analysis using permanganate have been developed to offer a simpler and faster alternative to titration. nih.govwinmoreltd.com These methods are based on measuring the decrease in the absorbance of the permanganate ion at its λmax (around 525 nm) after it has reacted with the organic matter in the sample. google.comodu.edu The change in absorbance is proportional to the amount of permanganate consumed and, therefore, to the COD of the sample. nih.gov A calibration curve is prepared using standard solutions with known COD values to quantify the COD of unknown samples. odu.edu
Table 2: Key Steps in Titrimetric Permanganate COD Analysis
| Step | Procedure | Purpose |
|---|---|---|
| 1 | A measured volume of the water sample is taken. | To have a known quantity for calculation. |
| 2 | A known excess of standard permanganate solution and sulfuric acid are added. | To provide the oxidant and the acidic medium for the reaction. |
| 3 | The solution is heated in a boiling water bath for a set time. | To ensure complete oxidation of the organic matter. |
| 4 | A known excess of sodium oxalate solution is added. | To react with the unconsumed permanganate. |
| 5 | The solution is titrated with the standard permanganate solution. | To determine the amount of excess sodium oxalate. |
This table outlines the general procedure for the titrimetric determination of the permanganate index. pm.szczecin.plmt.comhach.com
The permanganate method is generally suitable for waters with low to moderate levels of organic pollution and is less effective for wastewater with high concentrations of refractory organic compounds compared to the dichromate method. wikipedia.orgtoxicologydigest.org.ng
Emerging Research Frontiers and Future Directions for Magnesium Permanganate Studies
Development of Novel Magnesium Permanganate (B83412) Nanomaterials and Architectures
The development of nanomaterials has opened new avenues for utilizing the properties of manganese-based compounds. While direct synthesis of magnesium permanganate nanoparticles remains a nascent area, significant research is being conducted on magnesium-doped manganese oxide (Mg-MnO₂) nanomaterials, which often use permanganates as precursors. These studies are revealing that the introduction of magnesium can significantly influence the structure and properties of the resulting nanomaterials.
Researchers are fabricating novel nano-architectures such as nanoflakes, nanoribbons, and nanoflowers. For instance, magnesium-doped δ-MnO₂ interconnected nanoflakes have been synthesized via simple hydrothermal methods. These nanoflakes exhibit a larger specific surface area compared to their undoped counterparts, which provides more electroactive sites for various applications. The incorporation of magnesium ions into the manganese dioxide lattice can create oxygen vacancies and improve electrical conductivity, enhancing ion diffusion coefficients.
Another area of exploration is the synthesis of todorokite-type magnesium manganese oxide molecular sieves with nanoribbon morphology. These are created using a combination of sol-gel processes, ion exchange, and hydrothermal reactions. The resulting nanoribbons have a high Brunauer–Emmett–Teller (BET) surface area, making them highly effective catalysts. The morphology and particle size of these nanomaterials are crucial as they dictate the surface-to-volume ratio, which in turn affects their chemical reactivity and physical properties.
Table 1: Properties of Novel Magnesium-Doped Manganese Oxide Nanomaterials
| Nanomaterial | Morphology | Key Synthesis Method | Notable Properties | Potential Applications |
|---|---|---|---|---|
| Mg-doped δ-MnO₂ | Interconnected Nanoflakes | Hydrothermal | Larger specific surface area, Improved ion diffusion | Battery cathodes |
| Mg-todorokite | Nanoribbons | Sol-gel, Ion-exchange, Hydrothermal | High BET surface area (81 m²/g), Thermally stable up to 500 °C | Catalysis |
The focus of this research frontier is to control the size, shape, and dimensionality of these nanomaterials to tailor their properties for specific applications, ranging from energy storage to catalysis.
Advanced Spectroscopic Probes for In-Situ Reaction Intermediate Characterization
Understanding the intricate mechanisms of permanganate reactions is crucial for optimizing existing applications and discovering new ones. Advanced spectroscopic techniques are now allowing researchers to observe these reactions in real-time (in-situ and operando), providing unprecedented insights into the formation and decay of transient reaction intermediates.
UV-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring the progress of permanganate oxidation reactions. The distinct colors of the different oxidation states of manganese [e.g., Mn(VII)O₄⁻ (purple), Mn(VI)O₄²⁻ (green), and Mn(V)O₄³⁻ (blue)] allow for their identification and quantification in solution. nih.gov Spectrophotometric studies have successfully detected short-lived intermediates like hypomanganate(V) and manganate(VI) during the oxidation of various substrates by alkaline permanganate. ucl.ac.ukjwent.net By tracking the changes in the UV-Vis absorption spectra over time, kinetic models of complex reaction pathways can be developed. datapdf.com
Vibrational spectroscopy, particularly Raman spectroscopy, provides a structural fingerprint of molecules and is highly effective for studying manganese oxides. rsc.org Operando Raman spectroscopy can be used to probe the catalyst surface during electrochemical reactions, such as the oxygen evolution reaction (OER) catalyzed by manganese oxides. researchgate.netresearchgate.netresearchgate.net This technique can identify changes in the vibrational modes of Mn-O bonds, revealing transformations in the catalyst's structure and the formation of intermediate species like Mn(III) under reaction conditions. researchgate.net
X-ray Absorption Spectroscopy (XAS) is another powerful in-situ technique that provides element-specific information about the local electronic and geometric structure. By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), researchers can determine the average oxidation state of manganese and the coordination environment of the Mn atoms in a catalyst during a reaction. researchgate.net In-situ XAS studies on manganese oxide catalysts have revealed reversible changes in the Mn oxidation state between +3 and +4 during water oxidation, providing direct evidence for the involvement of different manganese species in the catalytic cycle. rsc.org
These advanced spectroscopic methods are essential for building a fundamental understanding of how this compound and related manganese compounds function as oxidants and catalysts, paving the way for the rational design of more efficient chemical processes.
Sustainable and Resource-Efficient Synthetic Routes for this compound
The principles of green chemistry are increasingly being applied to the synthesis of inorganic compounds, including permanganates and their derivatives. The goal is to develop methods that are more environmentally friendly, use fewer resources, and are economically viable.
One promising approach is the use of solvent-free or heterogeneous reaction conditions. For example, potassium permanganate supported on active manganese dioxide has been used effectively for the oxidation of organic compounds without the need for a solvent. researchgate.netorganic-chemistry.org This not only reduces environmental contamination but can also lead to faster reaction times. organic-chemistry.org A key aspect of sustainability is the ability to recycle by-products. In permanganate oxidations, the main inorganic co-product is manganese dioxide (MnO₂). Processes are being developed to recycle this MnO₂ by re-oxidizing it back to permanganate, creating a theoretically sustainable cycle. datapdf.comresearchgate.netresearchgate.net
Another avenue of green synthesis involves the use of biological resources. Plant extracts, for instance, can be used as reducing and capping agents in the synthesis of manganese oxide nanoparticles from permanganate precursors. jwent.net This "green synthesis" approach avoids the use of harsh chemicals and can be performed under mild conditions, such as at room temperature. jwent.net Similarly, eco-friendly methods using natural polymers like Arabic gum as a biotemplate are being explored for the synthesis of magnesium oxide nanoparticles, a strategy that could be adapted for manganese-based materials. iau.ir
Table 2: Comparison of Synthesis Routes for Permanganate-Related Materials
| Synthesis Route | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Synthesis | Reaction of barium permanganate with magnesium sulfate (B86663). wikipedia.org | Established method. | Produces solid waste (barium sulfate). |
| Solvent-Free Oxidation | Using KMnO₄ supported on MnO₂ for organic oxidations. researchgate.netorganic-chemistry.org | Reduces solvent use, faster reactions. | Requires preparation of the supported oxidant. |
| Green Synthesis (Plant Extracts) | Using plant extracts to synthesize MnO₂ NPs from KMnO₄. jwent.net | Eco-friendly, cost-effective, mild conditions. | Control over nanoparticle size and morphology can be difficult. |
| By-product Recycling | Re-oxidation of MnO₂ waste back to permanganate. datapdf.comresearchgate.net | Creates a sustainable, closed-loop process. | Can be energy-intensive. |
Design and Application of Multifunctional Materials Incorporating this compound
The incorporation of magnesium into manganese-based materials, often derived from permanganate precursors, is leading to the development of multifunctional materials with enhanced performance in a variety of applications. By combining the properties of both magnesium and manganese, researchers can design materials with synergistic effects.
In the field of energy storage, magnesium-doped manganese oxides are showing promise as cathode materials for aqueous zinc-ion batteries (ZIBs) and magnesium-ion batteries. rsc.orgresearchgate.netnih.gov Doping manganese dioxide with magnesium can improve its electrical conductivity and ion diffusion capabilities. nih.gov This leads to batteries with high specific capacity and excellent cycling stability. researchgate.netnih.gov The magnesium ions can also help to stabilize the layered structure of the manganese oxide during the charge-discharge cycles, preventing degradation and improving the reversibility of the battery. nih.gov
Magnesium-manganese oxides are also being explored as advanced catalysts. Todorokite-type magnesium manganese oxide nanoribbons have demonstrated improved catalytic performance in the oxidation of benzyl (B1604629) alcohol compared to their bulk counterparts, an effect attributed to their high surface area. researchgate.net In permanganate-based oxidation systems for water treatment, manganese oxides with high oxidation states have been shown to activate permanganate, enhancing its ability to degrade organic pollutants through a surface-promoted electron transfer mechanism. nih.gov
Furthermore, the inherent antibacterial properties of magnesium and its compounds are being combined with manganese oxides to create materials for biomedical applications. nih.govmdpi.commdpi.comnih.gov Magnesium and its alloys can prevent bacterial adhesion and biofilm formation, partly due to the local increase in alkalinity as they degrade. nih.gov MgO nanoparticles themselves are effective antibacterial agents. nih.govaip.org By creating composites of magnesium and manganese oxides, it may be possible to develop materials for medical implants that not only possess the necessary mechanical properties but also actively combat infection. mdpi.com
Integrated Computational and Experimental Approaches for Predictive Modeling and Design
The integration of computational modeling with experimental research is accelerating the design and discovery of new materials based on magnesium and manganese. By using theoretical calculations and machine learning, scientists can predict the properties of materials before they are synthesized, saving time and resources.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, magnetic properties, and thermodynamics of materials at the atomic level. ucl.ac.ukresearchgate.net DFT simulations have been used to study the properties of various manganese oxides, helping to understand their redox chemistry and predict which crystal surfaces are most stable and reactive. ucl.ac.uk These calculations can provide insights into how doping with magnesium might alter the electronic properties of manganese oxide, guiding the design of more effective catalysts or battery materials. aps.org For example, DFT has been used to model the electronic excitations of the manganate (B1198562) ion to understand the origin of its color. pnas.org
Machine learning is another computational tool that is becoming increasingly important in materials science. By training algorithms on large datasets of existing experimental data, machine learning models can be developed to predict the performance of new materials. nih.govijsret.com For instance, machine learning models have been constructed to predict the cycling stability and discharge capacity of manganese-based cathode materials for batteries based on their synthesis parameters and the elemental properties of dopants. rsc.org This predictive capability allows researchers to screen a vast number of potential compositions and synthesis conditions to identify the most promising candidates for experimental investigation.
This integrated approach, where computational predictions guide experimental work and experimental results are used to refine computational models, creates a powerful feedback loop. It enables a more rational and efficient design process for developing advanced materials incorporating magnesium and permanganate-derived structures with tailored functionalities for specific applications, from solar thermochemical processes to high-performance batteries. aps.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
